2,6-Naphthalenedicarbonyl dichloride
Overview
Description
2,6-Naphthalenedicarbonyl dichloride is an organic compound with the molecular formula C12H6Cl2O2. It is a derivative of naphthalene, characterized by the presence of two carbonyl chloride groups at the 2 and 6 positions of the naphthalene ring. This compound is primarily used as an intermediate in the synthesis of high-performance polymers and other chemical products .
Mechanism of Action
Target of Action
It is known to be an important reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
2,6-Naphthalenedicarbonyl dichloride, as a dichloride compound, is likely to act as an acylating agent . It can react with nucleophiles, leading to the replacement of the chloride groups with the nucleophile. This can result in significant changes in the target molecule, such as the introduction of new functional groups or the formation of new bonds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an acylating agent, it can modify organic compounds, potentially altering their properties or functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarbonyl dichloride typically involves the chlorination of 2,6-naphthalenedicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The process is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to acyl chloride groups .
Industrial Production Methods: Industrial production of this compound often starts with the oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid, followed by chlorination. The oxidation step can be performed using a cobalt-manganese-bromine catalyst system in acetic acid, while the chlorination step employs thionyl chloride or oxalyl chloride .
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthalenedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,6-naphthalenedicarboxylic acid.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions, often at room temperature or slightly elevated temperatures, to form esters and amides.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products:
Esters and Amides: Formed from reactions with alcohols and amines.
2,6-Naphthalenedicarboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
2,6-Naphthalenedicarbonyl dichloride is utilized in various scientific research applications:
Polymer Chemistry: It is a key intermediate in the synthesis of polyesters such as poly(butylene 2,6-naphthalate) (PBN), which exhibit excellent thermal and mechanical properties.
Material Science: Used in the production of high-performance materials with superior chemical resistance and gas barrier properties.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
2,6-Naphthalenedicarboxylic Acid: The parent compound from which 2,6-naphthalenedicarbonyl dichloride is derived.
2,6-Dimethylnaphthalene: A precursor in the synthesis of 2,6-naphthalenedicarboxylic acid.
Uniqueness: this compound is unique due to its dual acyl chloride functionality, which makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the formation of a wide range of derivatives, making it valuable in various industrial and research applications .
Properties
IUPAC Name |
naphthalene-2,6-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGQZMNFCTNAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392930 | |
Record name | 2,6-NAPHTHALENEDICARBONYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-36-2 | |
Record name | 2,6-Naphthalenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2351-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Naphthalenedicarbonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-NAPHTHALENEDICARBONYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Naphthalenedicarbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6ZJ93MGT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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